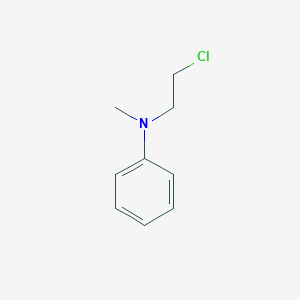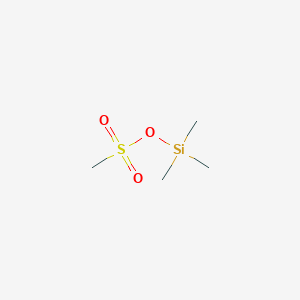
(Trimethylsilyl)methanesulfonate
Vue d'ensemble
Description
(Trimethylsilyl)methanesulfonate, also known as Methanesulfonic acid trimethylsilyl ester or Trimethylsilyl mesylate, is a chemical compound with the linear formula H3CSO3OSi(CH3)3 . It has a molecular weight of 168.29 .
Synthesis Analysis
(Trimethylsilyl)methanesulfonate is used as a reactant or reagent in various chemical reactions. It is involved in the reduction of esters to ethers using boron difluoride triflate etherate, elimination of C(8)-functional groups via regioselective dehydration, and dealkylsilylation of alumazene derivatives .Molecular Structure Analysis
The molecular structure of (Trimethylsilyl)methanesulfonate consists of a methanesulfonate group (H3CSO3O-) and a trimethylsilyl group (Si(CH3)3) connected together .Chemical Reactions Analysis
(Trimethylsilyl)methanesulfonate is used as a reactant in various chemical reactions. It is involved in the reduction of esters to ethers using boron difluoride triflate etherate, elimination of C(8)-functional groups via regioselective dehydration, and dealkylsilylation of alumazene derivatives .Physical And Chemical Properties Analysis
(Trimethylsilyl)methanesulfonate is a liquid at room temperature. It has a refractive index of 1.422 (lit.) and a boiling point of 103-104 °C/25 mmHg (lit.). The density of (Trimethylsilyl)methanesulfonate is 1.09 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Electrochemical Performance Enhancement in Batteries : TMSOMs is used as an interface-stabilizing additive in 5V-class high-voltage batteries composed of lithium-rich layered oxide. It enhances interfacial stability and improves the electrochemical performance of these batteries, significantly reducing internal pressure associated with electrolyte decomposition. The protective layer formed by TMSOMs contributes to excellent capacity retention and stable high-temperature performance (Lim et al., 2016).
Chemical Synthesis : TMSOMs serves as a precursor for the generation of o-quinodimethanes, which are crucial in the formation of [4+2] cycloadducts in chemical synthesis. This application is significant in the production of various chemical compounds (Shirakawa & Sano, 2014).
Hydrolysis Mechanisms : In the study of organic sulfur mechanisms, TMSOMs is used to understand the mechanisms of hydrolysis under varying pH conditions. This research contributes to the broader understanding of sulfur chemistry in organic compounds (King & Lam, 1993).
Synthesis of Condensation Polymers : TMSOMs is used in novel reaction media for the synthesis of heterochain and cyclochain condensation polymers. This application is particularly advantageous in industrial polymer production (Rusanov & Komarova, 2005).
Acylation Reactions : TMSOMs has been found to be an excellent catalyst in the acylation of alcohols with acid anhydrides. This use is particularly relevant in organic synthesis where high efficiency and clean reaction conditions are desired (Procopiou et al., 1998).
Analytical Chemistry Applications : In analytical chemistry, TMSOMs is employed in methods for quantifying methionine sulfoxide in protein. This technique is crucial for assessing levels of oxidative stress in physiological systems (Sochaski et al., 2001).
Microbial Metabolism Research : Research on the microbial metabolism of methanesulfonic acid, where TMSOMs plays a role, contributes to understanding the biogeochemical cycling of sulfur. This is significant in the study of environmental microbiology and biodegradation processes (Kelly & Murrell, 1999).
Particle Formation Studies : Studies involving the reaction of TMSOMs with amines and ammonia in particle formation provide insights into atmospheric chemistry, especially in coastal and agricultural areas (Chen & Finlayson‐Pitts, 2017).
Electrochemical and Structural Characterization : TMSOMs is used in the electrochemical and structural characterization of sulfonated polysulfone, which is significant for applications in PEM fuel cells (Martos et al., 2015).
Internal Chemical Shift Thermometer : Tris(trimethylsilyl)methane, a related compound, is used as an internal chemical shift thermometer in 13C DNMR spectroscopy, proving its utility in precise temperature measurements in chemical analysis (Sikorski et al., 1998).
Safety and Hazards
(Trimethylsilyl)methanesulfonate is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of causing cancer . When handling (Trimethylsilyl)methanesulfonate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Trimethylsilyl Methanesulfonate, also known as Methanesulfonic acid trimethylsilyl ester, is primarily used as a silylating agent . Its primary targets are hydroxyl groups present in various compounds, such as alcohols, phenols, or carboxylic acids .
Mode of Action
Trimethylsilyl Methanesulfonate interacts with its targets by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This results in the formation of trimethylsiloxy groups on the molecule .
Biochemical Pathways
Trimethylsilyl Methanesulfonate is involved in several biochemical pathways. It is used as a reactant or reagent in the reduction of esters to ethers using boron difluoride triflate etherate, elimination of C (8)-functional groups via regioselective dehydration, and dealkylsilylation of alumazene derivatives .
Pharmacokinetics
It is known that the compound is sensitive to hydrolysis . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by its chemical stability and reactivity.
Result of Action
The result of Trimethylsilyl Methanesulfonate’s action is the formation of more volatile compounds . The introduction of the trimethylsilyl group increases the volatility of the compound, making it more amenable to analysis by gas chromatography or mass spectrometry .
Action Environment
The action of Trimethylsilyl Methanesulfonate can be influenced by environmental factors. For instance, its sensitivity to hydrolysis suggests that the presence of water or humidity could affect its stability and efficacy . Additionally, its boiling point of 103-104 °C/25 mmHg and density of 1.09 g/mL at 25 °C suggest that temperature and pressure could also impact its behavior .
Propriétés
IUPAC Name |
trimethylsilyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O3SSi/c1-8(5,6)7-9(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHASIUOFGDRIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905831 | |
| Record name | Trimethylsilyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10090-05-8 | |
| Record name | Trimethylsilyl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10090-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylsilylmethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010090058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylsilyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (Trimethylsilyl)methanesulfonate (TMSOMs) undergoes hydrolysis via different mechanisms depending on the pH of the solution [].
A: Potassium fluoride acts as a catalyst in the hydrolysis of (Trimethylsilyl)methanesulfonate []. Fluoride ions exhibit silicophilicity, meaning they have a strong affinity for silicon. Therefore, fluoride attacks the silicon atom in TMSOMs, promoting the formation of sulfene. This sulfene intermediate is then trapped by water, leading to the production of methanesulfonate.
A: Yes, (Trimethylsilyl)methanesulfonate can be generated in situ to catalyze specific reactions []. For instance, it effectively catalyzes the allylation of aldehydes with allyltrimethylsilane. This in situ generation method simplifies the reaction procedure and broadens the applications of TMSOMs in organic synthesis.
A: (Trimethylsilyl)methanesulfonate, often in combination with boron trifluoride etherate, plays a crucial role in the reductive cleavage of polysaccharides containing acetamido sugar residues []. It facilitates the conversion of both 1,2-cis and 1,2-trans linked acetamido sugar derivatives into their corresponding oxazolinium ions. This transformation is essential for subsequent modifications and analysis of these complex carbohydrate structures.
A: Yes, research indicates potential applications of (Trimethylsilyl)methanesulfonate outside of traditional synthetic chemistry. One such application is its use in formulating flocculants for water purification []. This highlights the diverse utility of TMSOMs in various chemical processes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



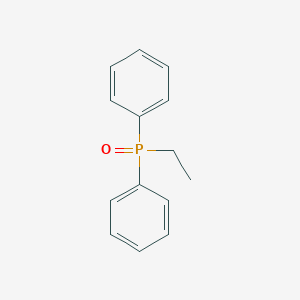



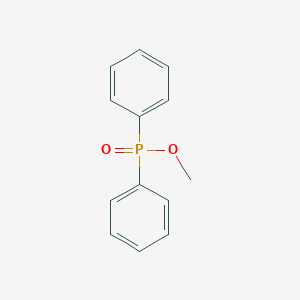
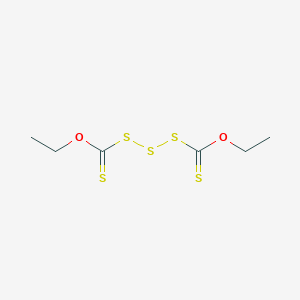
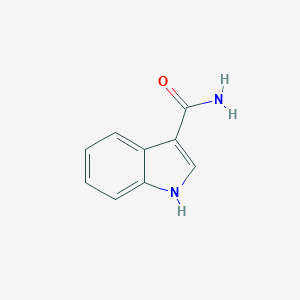
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)





